1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine
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Overview
Description
1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a chloro and fluoro group on the phenyl ring, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine typically involves the reaction of 4-chloro-2-fluoroaniline with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 4-chloro-2-fluoroaniline with hydrazine hydrate in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 4-Bromo-2-chloro-1-fluorobenzene
- 4-Chloro-2-fluorophenylboronic acid
Uniqueness
1-(4-Chloro-2-fluoro-phenyl)-1H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClFN3 |
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Molecular Weight |
211.62 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H7ClFN3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13-14/h1-5H,(H2,12,13) |
InChI Key |
IONYLZASGBFRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=CC(=N2)N |
Origin of Product |
United States |
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